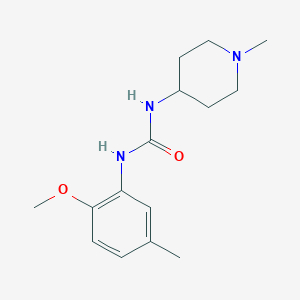![molecular formula C24H19NO6 B4765855 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate
Descripción general
Descripción
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate, also known as BG-12, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a derivative of dimethyl fumarate (DMF), which has been used as a treatment for psoriasis and multiple sclerosis. BG-12 has been shown to have similar therapeutic effects, but with improved bioavailability and fewer side effects.
Mecanismo De Acción
The exact mechanism of action of 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a key role in regulating the body's antioxidant response and reducing inflammation. 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has been shown to have a number of biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In addition, 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate in lab experiments is its improved bioavailability compared to DMF. This allows for lower doses to be used, which can reduce the risk of side effects. However, one limitation of using 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate is its relatively high cost compared to other compounds that have similar therapeutic effects.
Direcciones Futuras
There are several future directions for research on 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer. Another direction is to explore the optimal dosing and administration methods for 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate. Additionally, more research is needed to fully understand the mechanism of action of 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate and its effects on various biochemical and physiological pathways. Finally, more studies are needed to evaluate the safety and efficacy of 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate in clinical trials.
Aplicaciones Científicas De Investigación
4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
[4-[2-(2-benzamidoacetyl)oxyacetyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c26-21(16-30-22(27)15-25-23(28)18-7-3-1-4-8-18)17-11-13-20(14-12-17)31-24(29)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTNSKAHSHIPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[2-(Benzoylamino)acetyl]oxy}acetyl)phenyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide](/img/structure/B4765777.png)
![2-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4765780.png)
![2-[(5-iodo-2-methoxybenzyl)amino]ethanol](/img/structure/B4765784.png)


![ethyl 5-benzyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4765805.png)
![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4765812.png)
![8-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4765819.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)

![2-{[3-(1-naphthyloxy)propyl]thio}pyridine](/img/structure/B4765877.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)